molecular formula C8H10ClN3 B12083316 2-(Azetidin-1-yl)-6-chloropyridin-3-amine

2-(Azetidin-1-yl)-6-chloropyridin-3-amine

Cat. No.: B12083316
M. Wt: 183.64 g/mol
InChI Key: RJLKJJASIHWYKE-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-6-chloropyridin-3-amine is a heterocyclic compound featuring an azetidine ring attached to a chloropyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-1-yl)-6-chloropyridin-3-amine typically involves the following steps:

  • Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as β-amino alcohols or β-haloamines. For instance, the cyclization of 3-chloro-2-aminopyridine with an appropriate azetidine precursor under basic conditions can yield the desired azetidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of N-oxides or other oxidized derivatives.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the azetidine ring to a more saturated form.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and mild acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Amines, thiols, and polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azetidin-1-yl)-6-chloropyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of new pharmaceuticals, particularly those targeting neurological and infectious diseases.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance binding affinity and specificity, while the chloropyridine moiety can modulate the compound’s electronic properties, influencing its reactivity and biological activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-(Azetidin-1-yl)-pyridine: Lacks the chlorine atom, which can affect its reactivity and biological activity.

    6-Chloropyridin-3-amine: Lacks the azetidine ring, which can influence its binding properties and overall activity.

    2-(Pyrrolidin-1-yl)-6-chloropyridin-3-amine: Contains a pyrrolidine ring instead of an azetidine ring, which can alter its steric and electronic properties.

Uniqueness

2-(Azetidin-1-yl)-6-chloropyridin-3-amine is unique due to the combination of the azetidine ring and the chloropyridine moiety, which together confer distinct chemical and biological properties. This combination can enhance its potential as a versatile building block in medicinal chemistry and other scientific fields.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

2-(azetidin-1-yl)-6-chloropyridin-3-amine

InChI

InChI=1S/C8H10ClN3/c9-7-3-2-6(10)8(11-7)12-4-1-5-12/h2-3H,1,4-5,10H2

InChI Key

RJLKJJASIHWYKE-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)C2=C(C=CC(=N2)Cl)N

Origin of Product

United States

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